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Lynestrenol versus Micronized Progesterone for
Endometrial Hyperplasia: A Comparative Review
For researchers and professionals in drug development, understanding the comparative

efficacy of hormonal therapies for endometrial hyperplasia is critical. This guide provides an

objective comparison of lynestrenol, a synthetic progestin, and micronized progesterone in

treating simple endometrial hyperplasia without atypia, supported by clinical trial data.

Efficacy and Clinical Outcomes
A prospective, controlled study provides the most direct comparison of lynestrenol and

micronized progesterone in premenopausal women with simple endometrial hyperplasia

without atypia.[1] The key findings from this research indicate a statistically significant

difference in treatment outcomes, with lynestrenol demonstrating superior efficacy in

achieving resolution of hyperplasia.

After a three-month treatment period, the lynestrenol group showed a significantly higher rate

of resolution compared to the micronized progesterone group (p = 0.045).[1] Notably, no cases

in either treatment arm progressed to more severe hyperplasia.[1] Furthermore, lynestrenol
was found to be particularly more effective in inducing resolution in patients over the age of 45

(p = 0.036).[1]
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Side effects were found to be similar between the two groups, with no statistically significant

difference in the rate of patients reporting no side effects (p = 0.5).[1] Metabolic parameters,

including BMI, total cholesterol, HDL, LDL, and fibrinogen levels, also showed no significant

differences between the two treatment groups after three months.

Table 1: Comparison of Efficacy between Lynestrenol and Micronized Progesterone

Outcome Measure
Lynestrenol (15
mg/day)

Micronized
Progesterone (200
mg/day)

p-value

Resolution Rate Higher Lower 0.045

Progression to Atypia 0% 0% N/A

Resolution in Patients

>45 years
More Effective Less Effective 0.036

Side Effect Profile Similar Similar 0.5

Experimental Protocols
The primary clinical evidence is derived from a prospective, randomized controlled study

involving 60 premenopausal women diagnosed with simple endometrial hyperplasia without

atypia.

Study Design:

Participants: Sixty premenopausal women with histologically confirmed simple endometrial

hyperplasia without atypia.

Randomization: Patients were randomly assigned to one of two treatment groups.

Group I (n=30): Received 15 mg/day of lynestrenol.

Group II (n=30): Received 200 mg/day of micronized progesterone for 12 days per cycle.

Treatment Duration: 3 months.
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Evaluation: Post-treatment evaluation was conducted via endometrial curettage to assess for

regression, resolution, or persistence of hyperplasia. Metabolic parameters and side effects

were also monitored.
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Caption: Experimental workflow for comparing lynestrenol and micronized progesterone.

Signaling and Mechanism of Action
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Progestogens, including lynestrenol and progesterone, exert their effects on the endometrium

by binding to progesterone receptors. This interaction ultimately leads to the regulation of gene

expression that controls endometrial cell proliferation and differentiation.

Lynestrenol is a synthetic progestogen that is metabolized in the liver to its active form,

norethisterone. Norethisterone then binds to progesterone receptors in the endometrium,

inducing secretory changes and inhibiting further proliferation of the endometrial lining. This

anti-mitogenic action on endometrial epithelial cells is key to its therapeutic effect in

endometrial hyperplasia.

Micronized progesterone is structurally identical to endogenous progesterone. It acts directly

on progesterone receptors in the endometrium to counteract the proliferative effects of

estrogen. This leads to a reduction in the glandular and stromal proliferation characteristic of

endometrial hyperplasia.
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Caption: Simplified mechanism of action for lynestrenol and micronized progesterone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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